N-(3-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
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Overview
Description
“N-(3-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties and reactivity due to the presence of multiple functional groups and a polycyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide” likely involves multiple steps, including the formation of the polycyclic core and subsequent functionalization. Typical synthetic routes may include:
Formation of the Polycyclic Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of the chloro, methyl, and acetamide groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various reactions.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects will depend on its interaction with molecular targets and pathways. This may involve:
Binding to Receptors: Interaction with specific receptors to modulate biological activity.
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Signal Transduction: Modulation of signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other polycyclic amides or compounds with similar functional groups. Examples include:
N-(3-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide analogs: Compounds with slight modifications to the structure.
Other Polycyclic Amides: Compounds with different polycyclic cores but similar functional groups.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and polycyclic structure, which may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C24H21ClN6O2 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C24H21ClN6O2/c1-14-4-6-17(10-16(14)3)20-12-21-23-28-31(24(33)29(23)8-9-30(21)27-20)13-22(32)26-18-7-5-15(2)19(25)11-18/h4-12H,13H2,1-3H3,(H,26,32) |
InChI Key |
ZMDUYDYJRDJSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)Cl)C3=C2)C |
Origin of Product |
United States |
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